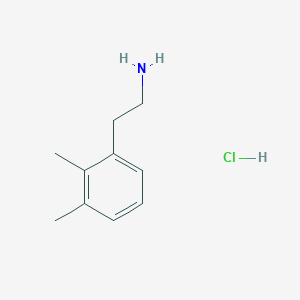
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClN. It is an organic compound that belongs to the class of amines, specifically aromatic amines. This compound is often used in pharmaceutical research and chemical synthesis due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. The nitro compound can be synthesized by nitration of 2,3-dimethylphenyl ethane. The reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions .
Another method involves the reductive amination of 2,3-dimethylphenyl acetaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic conditions.
Major Products Formed
Oxidation: Imines, oximes, and nitroso compounds.
Reduction: Secondary and tertiary amines.
Substitution: Substituted amines and amides.
Scientific Research Applications
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for various receptors and enzymes, modulating their activity. The compound may also participate in the formation of Schiff bases with aldehydes and ketones, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethylphenyl)ethan-1-amine
- 2-(2,4-Dimethylphenyl)ethan-1-amine
- 2-(3,4-Dimethylphenyl)ethan-1-amine
Uniqueness
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H16ClN |
|---|---|
Molecular Weight |
185.69 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8-4-3-5-10(6-7-11)9(8)2;/h3-5H,6-7,11H2,1-2H3;1H |
InChI Key |
RDWYEILWPOOMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


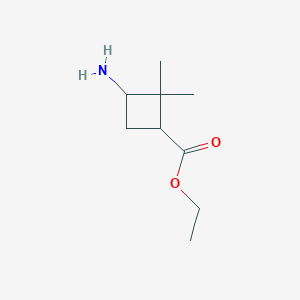

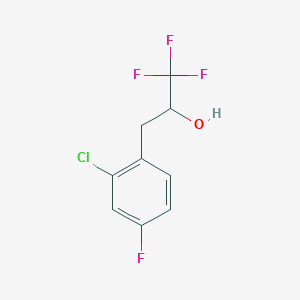
![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)
![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)
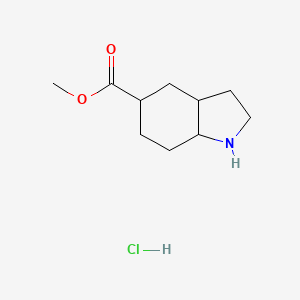
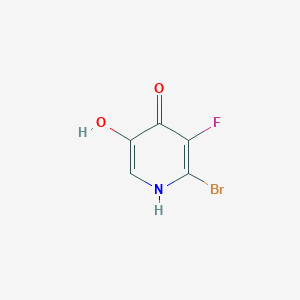
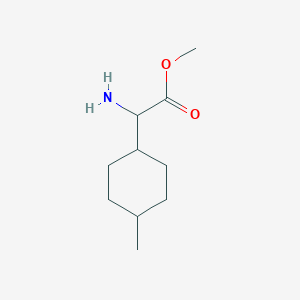
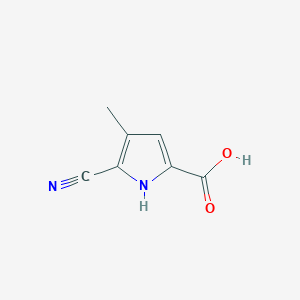
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)
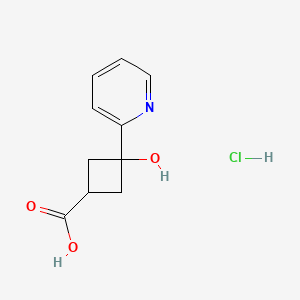
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)

